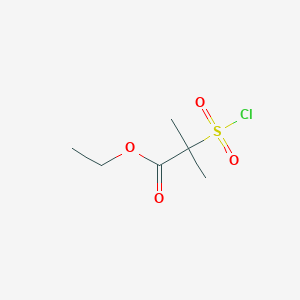

Ethyl 2-(chlorosulfonyl)-2-methylpropanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 2-(chlorosulfonyl)-2-methylpropanoate is an organic compound with the molecular formula C6H11ClO4S. It is a colorless liquid with a pungent odor and is known for its reactivity due to the presence of both ester and sulfonyl chloride functional groups. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ethyl 2-(chlorosulfonyl)-2-methylpropanoate can be synthesized through several methods. One common method involves the reaction of ethyl 2-methylpropanoate with chlorosulfonic acid. The reaction typically occurs under controlled conditions to prevent excessive heat and ensure the desired product is obtained. The general reaction is as follows:

C6H12O2+ClSO3H→C6H11ClO4S+H2O

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors where the reactants are mixed and maintained at specific temperatures and pressures. The process includes steps such as distillation and purification to ensure the final product meets the required purity standards.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 2-(chlorosulfonyl)-2-methylpropanoate undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonate esters.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are commonly used in substitution reactions.

Acids and Bases: Hydrochloric acid, sulfuric acid, sodium hydroxide, and potassium hydroxide are used in hydrolysis reactions.

Reducing Agents: Lithium aluminum hydride and sodium borohydride are used for reduction reactions.

Major Products

Sulfonamides: Formed from the reaction with amines.

Sulfonate Esters: Formed from the reaction with alcohols.

Carboxylic Acids and Alcohols: Formed from hydrolysis reactions.

Applications De Recherche Scientifique

Ethyl 2-(chlorosulfonyl)-2-methylpropanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of ethyl 2-(chlorosulfonyl)-2-methylpropanoate involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various derivatives, depending on the nucleophile used. The ester group can also undergo hydrolysis, contributing to the compound’s versatility in chemical reactions.

Comparaison Avec Des Composés Similaires

Ethyl 2-(chlorosulfonyl)-2-methylpropanoate can be compared with other similar compounds, such as:

Ethyl chloroacetate: Similar in structure but lacks the sulfonyl chloride group, making it less reactive in certain substitution reactions.

Mthis compound: Similar but with a methyl ester group instead of an ethyl ester group, which can affect its reactivity and solubility.

Sulfonimidates: These compounds also contain a sulfonyl group but have different reactivity and applications due to the presence of an imidate group.

This compound is unique due to its combination of ester and sulfonyl chloride functional groups, which provide a wide range of reactivity and applications in various fields of research and industry.

Activité Biologique

Ethyl 2-(chlorosulfonyl)-2-methylpropanoate (CAS: 55896-99-6) is a chemical compound that has garnered attention due to its potential biological activities. This article delves into its biological activity, synthesizing data from various studies and research findings.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, primarily related to its role as an electrophilic agent capable of interacting with various biological macromolecules. The following sections summarize key findings regarding its biological effects.

Anticancer Activity

Several studies have explored the anticancer potential of compounds related to this compound. For instance, derivatives of sulfonamides have shown significant cytotoxicity against various cancer cell lines. A notable study evaluated a series of N-aryl-2-arylethenesulfonamides, revealing that modifications in the sulfonamide structure can enhance cytotoxicity against prostate (DU145) and leukemic (K562) cancer cells. The most effective compounds in this series demonstrated IC50 values ranging from 5 to 10 nM, indicating potent anticancer activity .

Table 1: Cytotoxicity of Sulfonamide Derivatives

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| 6t | DU145 | 5 |

| 6t | K562 | 10 |

| 6i | DU145 | 15 |

| 6g | K562 | 20 |

The mechanism of action for these compounds often involves disruption of microtubule formation, leading to cell cycle arrest and apoptosis. This suggests that this compound and its derivatives may serve as potential leads in anticancer drug development.

Case Studies and Research Findings

- Cytotoxicity Studies : A study highlighted the synthesis of various sulfonamide derivatives, including those based on this compound, which were tested for their ability to inhibit cancer cell proliferation. Results indicated that specific structural modifications could significantly enhance their cytotoxic effects .

- Mechanistic Insights : Another research effort focused on the mechanistic pathways through which sulfonamide derivatives induce apoptosis in cancer cells. The findings emphasized the role of caspase activation and tubulin depolymerization as critical events leading to cell death .

- Antimicrobial Efficacy : Although direct studies on this compound are sparse, related compounds have demonstrated promising antibacterial properties, suggesting that further exploration into this compound's antimicrobial potential is warranted .

Propriétés

IUPAC Name |

ethyl 2-chlorosulfonyl-2-methylpropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO4S/c1-4-11-5(8)6(2,3)12(7,9)10/h4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDPDYSDJJGMSED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.